molecular formula C19H12O10 B1245950 Kynapcin-28

Kynapcin-28

Cat. No.: B1245950
M. Wt: 400.3 g/mol
InChI Key: MOXBJFJTLKHZPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kynapcin-28 is a natural product found in Polyozellus multiplex with data available.

Scientific Research Applications

1. Inhibition of Prolyl Endopeptidase

Kynapcin-28, identified from Polyozellus multiplex, has been found to non-competitively inhibit prolyl endopeptidase (PEP), a serine protease. This inhibition activity is significant, with an IC50 value of 0.98 μM. This compound's inhibitory effect is specific to PEP and is less effective on other serine proteases such as chymotrypsin, trypsin, and elastase (Kim, Park, & Song, 2002).

2. Structural Properties and Synthesis

Research has focused on the structural revision of kynapcin-12, a related compound, by total synthesis, which in turn has implications for understanding the structure and potential applications of this compound. The synthesis involved key steps such as double Suzuki-Miyaura coupling, CAN oxidation, and LTA oxidation. These syntheses provide insights into the structural properties of this compound and its analogs, which are crucial for exploring their applications in scientific research (Takahashi et al., 2014).

3. Inhibition of Other Enzymes

Besides PEP, this compound and its analogs like kynapcin-24 have shown inhibitory effects on other enzymes. Kynapcin-24, which shares structural similarities with this compound, has demonstrated non-competitive inhibition of PEP with an IC50 value of 1.14 μM, and like this compound, it exhibits lower inhibition on other serine proteases (Song & Raskin, 2002).

Properties

Molecular Formula

C19H12O10

Molecular Weight

400.3 g/mol

IUPAC Name

3-(5,6-dihydroxy-2-methoxycarbonyl-1-benzofuran-3-yl)-5,6-dihydroxy-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C19H12O10/c1-27-19(26)17-15(7-3-9(21)11(23)5-13(7)29-17)14-6-2-8(20)10(22)4-12(6)28-16(14)18(24)25/h2-5,20-23H,1H3,(H,24,25)

InChI Key

MOXBJFJTLKHZPO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=CC(=C(C=C2O1)O)O)C3=C(OC4=CC(=C(C=C43)O)O)C(=O)O

Synonyms

kynapcin-28

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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